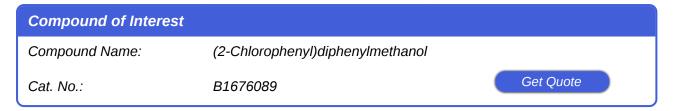


Mass Spectrometry of (2-Chlorophenyl)diphenylmethanol: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of **(2-Chlorophenyl)diphenylmethanol**, a compound of interest in pharmaceutical research and development, notably as an impurity of the antifungal agent clotrimazole. This document details its core chemical properties, predicted fragmentation patterns under electron ionization, and standardized experimental protocols for its analysis.

Compound Overview

(2-Chlorophenyl)diphenylmethanol, also known as o-chlorotriphenylmethanol or clotrimazole impurity A, is a triarylmethanol derivative. Its structure, featuring a central carbon bonded to a hydroxyl group, two phenyl rings, and a 2-chlorophenyl group, dictates its chemical behavior and fragmentation in mass spectrometry.

Table 1: Core Properties of (2-Chlorophenyl)diphenylmethanol



Property	Value	Reference
IUPAC Name	(2-chlorophenyl) (diphenyl)methanol	[1]
Synonyms	o- Chlorophenyldiphenylmethanol , 2-Chlorotritanol	[1][2]
Molecular Formula	C19H15ClO	[1][2]
Molecular Weight	294.77 g/mol	[3][4]
CAS Number	66774-02-5	[1][2][3][4]

Predicted Electron Ionization Mass Spectrum and Fragmentation Pathway

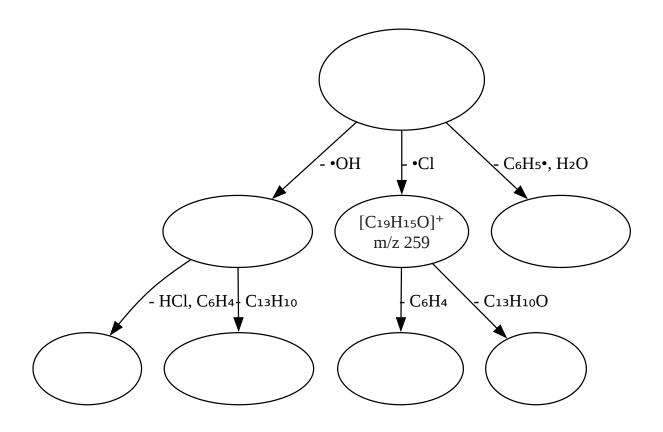
While a publicly available, detailed mass spectrum for **(2-Chlorophenyl)diphenylmethanol** is not readily accessible, a fragmentation pattern can be predicted based on the principles of mass spectrometry for alcohols and chlorinated compounds. Upon electron ionization (EI), the molecule is expected to form a molecular ion (M⁺) which then undergoes a series of fragmentation events.

The primary fragmentation pathways for alcohols are α-cleavage and dehydration. For chlorinated compounds, the presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in characteristic M+2 isotope patterns for chlorine-containing fragments.

Table 2: Predicted Major Ions in the Mass Spectrum of (2-Chlorophenyl)diphenylmethanol



m/z (predicted)	Ion Structure	Fragmentation Pathway
294/296	[C19H15ClO]+	Molecular Ion (M+ ⁻)
277/279	[C19H14Cl]+	Loss of hydroxyl radical (•OH)
259	[C19H15O]+	Loss of chlorine radical (•Cl)
217	[C13H9Cl]+·	Loss of a phenyl radical and water
181	[C13H9O]+	Loss of the chlorophenyl group
165	[C13H9] ⁺	Benzhydryl cation
111/113	[C ₆ H ₄ Cl] ⁺	Chlorophenyl cation
77	[C ₆ H ₅] ⁺	Phenyl cation



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Caption: General workflow for the GC-MS analysis of (2-Chlorophenyl)diphenylmethanol.



Data Interpretation and System Suitability

- Identification: The identification of **(2-Chlorophenyl)diphenylmethanol** can be confirmed by comparing the retention time and the mass spectrum of the sample with that of a certified reference standard. The presence of the characteristic molecular ion peak (m/z 294/296) and the predicted fragment ions will provide a high degree of confidence in the identification.
- Quantification: For quantitative analysis, a calibration curve should be constructed by plotting
 the peak area of a characteristic ion (e.g., the base peak) against the concentration of the
 reference standard.
- System Suitability: Before sample analysis, the performance of the GC-MS system should be verified. This can be achieved by injecting a system suitability solution containing the analyte and an internal standard. The resolution, peak shape, and signal-to-noise ratio should meet predefined criteria.

Conclusion

This technical guide provides a foundational understanding of the mass spectrometric analysis of **(2-Chlorophenyl)diphenylmethanol**. While a definitive, published mass spectrum is not currently available, the predicted fragmentation pattern, based on established chemical principles, offers valuable guidance for its identification. The provided experimental protocol, though general, serves as a robust starting point for method development and validation in a research or quality control setting. For definitive structural elucidation and quantitative analysis, it is recommended to obtain a certified reference standard and perform in-house validation of the analytical method.

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